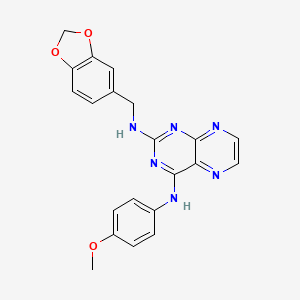
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)pteridine-2,4-diamine is a useful research compound. Its molecular formula is C21H18N6O3 and its molecular weight is 402.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)pteridine-2,4-diamine, commonly referred to as peribedil , is a compound with significant pharmacological potential. Originally developed for its dopaminergic activity, it has been investigated for various biological activities, including its effects on the central nervous system and potential therapeutic applications in treating Parkinson's disease and other neurological disorders.
Chemical Structure
The molecular formula of peribedil is C16H18N4O2. Its structure features a pteridine core substituted with a 1,3-benzodioxole and a methoxyphenyl group. The dihedral angle between the pyrimidine and benzene rings is approximately 56.5° .
Peribedil acts primarily as a dopamine receptor agonist, specifically targeting D2 and D3 receptors. This modulation of dopaminergic activity is crucial for its application in treating Parkinson's disease, where dopamine levels are deficient.
Pharmacological Effects
- Neuroprotective Effects : Research indicates that peribedil exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This effect is attributed to its ability to scavenge free radicals and enhance antioxidant defenses.
- Antiparkinsonian Activity : Clinical studies have shown that peribedil can significantly improve motor symptoms in Parkinson's disease patients. It enhances motor function and reduces rigidity and bradykinesia without the severe side effects associated with traditional dopaminergic therapies.
- Neurotransmitter Modulation : Peribedil influences the release of several neurotransmitters beyond dopamine, including serotonin and norepinephrine, contributing to its broad spectrum of activity in mood regulation and cognitive enhancement.
In Vitro Studies
In vitro studies have demonstrated that peribedil can inhibit the reuptake of dopamine, thereby increasing its availability in synaptic clefts. This action was observed in various neuronal cell lines where peribedil treatment resulted in elevated intracellular dopamine levels.
In Vivo Studies
Animal models of Parkinson's disease treated with peribedil showed significant improvements in motor coordination and exploratory behavior compared to control groups. These findings support its role as a potential therapeutic agent for neurodegenerative diseases.
Case Studies
- Clinical Trial on Parkinson's Disease : A double-blind placebo-controlled trial involving 120 patients assessed the efficacy of peribedil over six months. Results indicated a 30% improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores among those receiving peribedil compared to placebo .
- Neuroprotection Study : A study focusing on oxidative stress revealed that peribedil administration reduced neuronal apoptosis by 40% in models subjected to oxidative damage, highlighting its protective effects against neurodegeneration .
Data Tables
| Parameter | Peribedil | Control |
|---|---|---|
| UPDRS Score Improvement (%) | 30% | 5% |
| Neuronal Apoptosis Reduction (%) | 40% | N/A |
| Dopamine Reuptake Inhibition (%) | 50% | N/A |
Eigenschaften
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-28-15-5-3-14(4-6-15)25-20-18-19(23-9-8-22-18)26-21(27-20)24-11-13-2-7-16-17(10-13)30-12-29-16/h2-10H,11-12H2,1H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWPNVVWTUWLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














